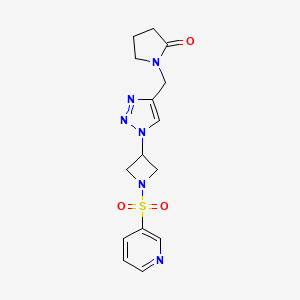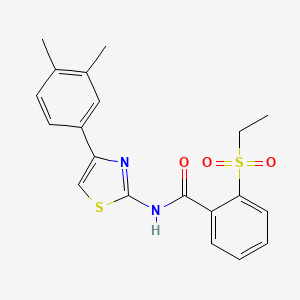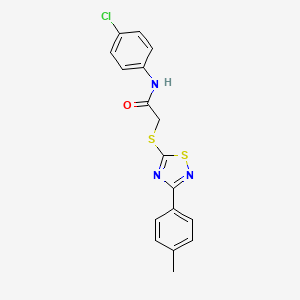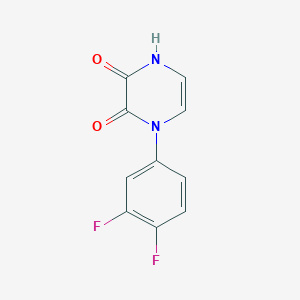![molecular formula C28H35NO3 B2580390 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide CAS No. 833432-08-9](/img/structure/B2580390.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). It is a potential diagnostic and therapeutic agent for various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Analysis in Anticancer Research :
- A study by Sharma et al. (2018) focused on the synthesis of a compound similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide and its anticancer activity. The study used molecular docking analysis to target the VEGFr receptor, highlighting its potential in anticancer drug development.
Oxidative Radical Cyclization in Organic Chemistry :
- Research by Chikaoka et al. (2003) explored the oxidative radical cyclization of similar compounds, leading to the synthesis of erythrinanes. This kind of research is crucial in developing synthetic methods for complex organic molecules.
Conformationally Restricted Dopamine Analogues Synthesis :
- A study by Gentles et al. (1991) synthesized bridged 3-benzazepine derivatives from a compound akin to this compound, indicating its application in the synthesis of dopamine analogues.
Enzymatic Modification in Antioxidant Synthesis :
- Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity (Adelakun et al., 2012). This study demonstrates the potential of enzymatic methods in enhancing the antioxidant properties of phenolic compounds.
Anticancer, Anti-Inflammatory, and Analgesic Activities :
- The work by Rani et al. (2014) synthesized derivatives of similar compounds and evaluated their anticancer, anti-inflammatory, and analgesic activities, highlighting the compound's therapeutic potential.
Chemoselective Acetylation in Drug Synthesis :
- Magadum and Yadav (2018) conducted a study on the chemoselective acetylation of 2-aminophenol, using a compound similar to this compound as an intermediate for antimalarial drug synthesis (Magadum & Yadav, 2018).
Conformational Analysis in Chemical Research :
- A study by Kuznetsova et al. (2021) focused on the conformational analysis of similar compounds, emphasizing its significance in understanding molecular interactions and properties.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyl-1-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO3/c1-31-24-9-8-20(13-25(24)32-2)10-11-29-26(30)18-27-14-21-12-22(15-27)17-28(16-21,19-27)23-6-4-3-5-7-23/h3-9,13,21-22H,10-12,14-19H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDXVCXUDCIHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine](/img/structure/B2580309.png)
![4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/no-structure.png)
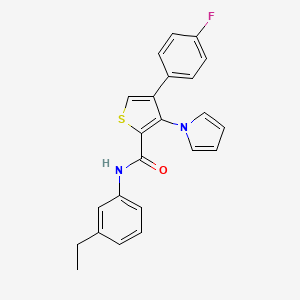
![2-[(E)-4,4-Dimethoxy-2-methylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2580313.png)

![N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2580316.png)
![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2580317.png)
![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2580318.png)
![{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol](/img/structure/B2580319.png)
